molecular formula C12H8Cl2N2O2 B6392327 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid, 95% CAS No. 1262001-39-7

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid, 95%

Cat. No. B6392327
CAS RN: 1262001-39-7
M. Wt: 283.11 g/mol
InChI Key: SHDRMZLFGSONSU-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-dichlorophenyl)nicotinic acid, commonly referred to as 2-APA, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a white, odorless solid with a melting point of 166-168°C. This compound is a derivative of nicotinic acid and is used in a variety of biochemical and physiological experiments. In

Scientific Research Applications

2-APA is widely used in scientific research and laboratory experiments. It can be used as a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It is also used to study the regulation of gene expression, as it has been shown to inhibit the activity of the transcription factor NF-κB. 2-APA has also been used in studies of the role of nitric oxide in cell signaling, as it has been found to inhibit the enzyme nitric oxide synthase. In addition, it has been used to study the role of calcium in cell signaling, as it has been found to inhibit the enzyme calcium-dependent phospholipase A2.

Mechanism of Action

2-APA is believed to inhibit the activity of COX enzymes by binding to the active site of the enzyme and blocking the binding of arachidonic acid, which is the substrate for the enzyme. It is also believed to inhibit the activity of NF-κB by binding to the DNA-binding domain of the transcription factor and preventing it from binding to DNA. In addition, 2-APA is believed to inhibit the activity of nitric oxide synthase by binding to the active site of the enzyme and blocking the binding of its substrate, L-arginine. Finally, it is believed to inhibit the activity of calcium-dependent phospholipase A2 by binding to the active site of the enzyme and blocking the binding of its substrate, phosphatidylinositol.
Biochemical and Physiological Effects
2-APA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the activity of NF-κB, which is involved in the regulation of gene expression. In addition, it has been found to inhibit the activity of nitric oxide synthase, which is involved in cell signaling pathways. Finally, it has been found to inhibit the activity of calcium-dependent phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

2-APA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-APA is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive and easy to synthesize. However, one of the main limitations of using 2-APA is that it is not very stable and has a tendency to degrade over time. In addition, it has a relatively short half-life and is rapidly metabolized by the body.

Future Directions

For this research include further studies of the effects of 2-APA on the regulation of gene expression, cell signaling pathways, and the breakdown of phospholipids. In addition, further studies of the potential therapeutic uses of 2-APA are needed. Finally, research into the development of more stable and longer-acting derivatives of 2-APA is needed.

Synthesis Methods

2-APA can be synthesized from nicotinic acid and 2,4-dichlorophenol. It can be prepared by reacting nicotinic acid with 2,4-dichlorophenol in the presence of anhydrous sodium carbonate and acetic anhydride. This reaction produces 2-APA and sodium acetate as the byproducts. The reaction can be conducted in a two-step process. First, the nicotinic acid is reacted with 2,4-dichlorophenol in the presence of anhydrous sodium carbonate. This reaction produces 2-APA and sodium chloride as the byproducts. In the second step, the 2-APA is reacted with acetic anhydride to form the desired product and sodium acetate as the byproduct.

properties

IUPAC Name

2-amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(10(14)4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDRMZLFGSONSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688004
Record name 2-Amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-39-7
Record name 2-Amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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